molecular formula C10H21N B14638108 3-Octen-2-amine, N,N-dimethyl-, (E)- CAS No. 55956-31-5

3-Octen-2-amine, N,N-dimethyl-, (E)-

Cat. No.: B14638108
CAS No.: 55956-31-5
M. Wt: 155.28 g/mol
InChI Key: QEFBPYWOPARHMF-CMDGGOBGSA-N
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Description

3-Octen-2-amine, N,N-dimethyl-, (E)- is an organic compound that belongs to the class of amines It is characterized by the presence of a double bond in the octenyl chain and a dimethylamino group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Octen-2-amine, N,N-dimethyl-, (E)- typically involves the reaction of 3-octen-2-one with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the (E)-isomer. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of 3-Octen-2-amine, N,N-dimethyl-, (E)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

3-Octen-2-amine, N,N-dimethyl-, (E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, resulting in saturated amine derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of saturated amines.

    Substitution: Formation of various substituted amines depending on the substituent introduced.

Scientific Research Applications

3-Octen-2-amine, N,N-dimethyl-, (E)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Octen-2-amine, N,N-dimethyl-, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Octen-2-amine: Lacks the dimethyl substitution, resulting in different chemical properties and reactivity.

    N,N-Dimethyl-2-octylamine: Similar structure but lacks the double bond, affecting its chemical behavior.

    2-Octen-1-amine, N,N-dimethyl-, (E)-: Similar but with the amino group attached to the first carbon, leading to different reactivity.

Uniqueness

3-Octen-2-amine, N,N-dimethyl-, (E)- is unique due to the combination of the double bond and the dimethylamino group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

55956-31-5

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

(E)-N,N-dimethyloct-3-en-2-amine

InChI

InChI=1S/C10H21N/c1-5-6-7-8-9-10(2)11(3)4/h8-10H,5-7H2,1-4H3/b9-8+

InChI Key

QEFBPYWOPARHMF-CMDGGOBGSA-N

Isomeric SMILES

CCCC/C=C/C(C)N(C)C

Canonical SMILES

CCCCC=CC(C)N(C)C

Origin of Product

United States

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